molecular formula C11H18N2O5S2 B2691399 3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide CAS No. 1798522-78-7

3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide

Cat. No.: B2691399
CAS No.: 1798522-78-7
M. Wt: 322.39
InChI Key: UTULSHWHFXSBHW-UHFFFAOYSA-N
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Description

The compound “3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen. The molecule also contains sulfonyl (-SO2-) and sulfonamide (-SO2NH2) functional groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized using techniques similar to those used for related compounds. For instance, organoboron compounds are often used in Suzuki–Miyaura coupling reactions, which are widely applied in carbon–carbon bond-forming reactions . Additionally, furan compounds can be synthesized using various methods, including reactions with acetylene derivatives and the Paal–Knorr reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the sulfonyl and sulfonamide groups might participate in various substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar sulfonyl and sulfonamide groups might increase its solubility in polar solvents .

Scientific Research Applications

Corrosion Inhibition

Compounds with furan moieties, such as 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid (FSM), have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. These studies highlight how furan derivatives can effectively protect metals from corrosion, which is crucial for extending the lifespan of metal structures in industrial applications. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, forming a protective layer that reduces corrosion rates (Hari Kumar Sappani & S. Karthikeyan, 2014).

Organic Synthesis

Furan derivatives are pivotal in organic synthesis, serving as key intermediates in the construction of complex organic molecules. Research has developed methods for creating sulfonylated furan or imidazo[1,2-a]pyridine derivatives through a three-component domino reaction. This demonstrates the utility of furan compounds in synthesizing heterocyclic structures, which are common in natural products and pharmaceuticals (Zhiming Cui et al., 2018).

Anti-Inflammatory Agents

The novel synthesis of anti-inflammatory agents incorporating furan and sulfonyl groups indicates the therapeutic potential of these compounds. Such research underlines the role of furan derivatives in medicinal chemistry, where they can be tailored to develop new drugs with desired biological activities (F. J. Urban et al., 2003).

Sulfonamide Hybrids

Sulfonamides, including those with furan substituents, are recognized for a wide range of pharmacological activities. They serve as a foundation for developing hybrid compounds that combine various pharmacophores to enhance biological activity. This area of research is vital for the discovery of new drugs and therapeutic agents, showcasing the versatility of furan-sulfonyl compounds in drug development (A. Rehman et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on its specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future research directions involving this compound would likely depend on its potential applications. For instance, if it shows promising biological activity, it might be studied further as a potential pharmaceutical compound .

Properties

IUPAC Name

3-(furan-2-ylmethylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5S2/c1-12(2)20(16,17)13-6-5-11(8-13)19(14,15)9-10-4-3-7-18-10/h3-4,7,11H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTULSHWHFXSBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(C1)S(=O)(=O)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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